
Methyl 2-(3-bromophenyl)acetate
Overview
Description
Methyl 2-(3-bromophenyl)acetate (CAS: 150529-73-0; Molecular Formula: C₉H₉BrO₂) is an ester derivative featuring a 3-bromophenyl group attached to an acetate backbone. It is widely utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing bromine substituent, which enhances reactivity and binding specificity in target systems . Commercial specifications confirm a purity ≥98.0% (GC), with applications spanning OR1A1 receptor activation and fungicide development .
Preparation Methods
Fischer Esterification of 3-Bromophenylacetic Acid
A well-established route involves esterifying 3-bromophenylacetic acid with methanol. BenchChem’s method for the ortho isomer (excluded per user request) illustrates this approach:
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Acid catalysis : Sulfuric acid (0.5–1.0 equiv) in refluxing methanol (6–12 h).
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Workup : Neutralization, extraction, and distillation yield esters with >95% purity.
Adapting this for the meta isomer would require synthesizing 3-bromophenylacetic acid, potentially via:
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Friedel-Crafts acylation : Acetyl chloride with 3-bromobenzene under AlCl₃ catalysis.
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Oxidation : 3-Bromobenzyl chloride to 3-bromophenylacetic acid via KMnO₄.
Alkylation of Methyl 2-(3-Bromophenyl)Acetate
ChemicalBook details a related procedure where this compound undergoes methylation with iodomethane (67% yield) :
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Base : Sodium hydride (60% in oil) in THF at 50°C.
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Electrophile : Methyl iodide (2.4 equiv) at 20–40°C.
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Purification : Column chromatography with heptane/ethyl acetate gradients .
While this targets a propanoate derivative, it confirms the reactivity of meta-brominated esters in alkylation reactions.
Challenges in Regioselectivity and Purification
The patent in highlights difficulties in separating para- and meta-brominated isomers due to similar solubilities. For the target compound, advanced techniques may include:
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Crystallization : Recrystallization from aqueous methanol reduced 3-bromo impurities from 5.5% to 0.79% in a para-bromo analog .
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Distillation : Boiling point differences (e.g., 268.6°C for this compound ) enable fractional distillation.
Industrial-Scale Considerations
The patent’s kilogram-scale process offers scalability insights :
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable solvent like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Organic Synthesis
Role as an Intermediate:
Methyl 2-(3-bromophenyl)acetate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in various chemical reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Cross-Coupling Reactions:
This compound can participate in palladium-catalyzed cross-coupling reactions, which are crucial for synthesizing biphenyl derivatives. The reaction typically involves the coupling of aryl halides with organometallic reagents, leading to high yields of desired products .
Reaction Type | Catalyst | Yield (%) | Conditions |
---|---|---|---|
Cross-Coupling | Palladium | 82.3 | THF, -78°C to room temperature |
Nucleophilic Substitution | Strong Bases | Variable | Varies by substrate |
Medicinal Chemistry
Drug Development:
this compound has been investigated for its potential applications in drug development due to its unique structural features. It has shown promise as a lead compound in the synthesis of novel inhibitors targeting specific enzymes .
Biological Activity:
Research indicates that this compound exhibits antimicrobial properties and can interact with various biological targets. For instance, it has been studied for its effects on polyketide synthase, which is crucial in antibiotic biosynthesis .
Material Science
Polymer Synthesis:
In material science, this compound is explored for its role in developing new polymers and coatings. Its functional groups allow for modifications that enhance the properties of materials used in various applications, including coatings and adhesives .
Fragrance and Flavoring Production:
This compound is also utilized in the production of fragrances and flavorings due to its aromatic characteristics. Its versatility makes it suitable for creating complex scents and flavors in consumer products.
Case Study 1: Antimicrobial Efficacy
A study reported that this compound exhibited minimum inhibitory concentration (MIC) values ranging from 32 µg/mL to 64 µg/mL against certain bacterial strains. This highlights its potential as an antimicrobial agent, paving the way for further research into its therapeutic uses.
Case Study 2: Cross-Coupling Reaction Optimization
In a detailed examination of cross-coupling reactions involving this compound, researchers optimized conditions to achieve yields exceeding 80%. The study emphasized the importance of solvent choice and temperature control in maximizing product formation .
Mechanism of Action
The mechanism of action of methyl 2-(3-bromophenyl)acetate involves its reactivity as an ester and a brominated aromatic compound. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, while the bromine atom can participate in substitution reactions. These reactions are facilitated by the electronic properties of the aromatic ring and the ester group, which influence the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-(3-bromophenyl)acetate
- Structural Difference : Ethyl ester group instead of methyl.
- Biological Activity :
- OR1A1 Activation : Exhibits EC₅₀ = 11.5–24.4 µM, comparable to Methyl 2-(3-bromophenyl)acetate (EC₅₀ = 12.2–25.0 µM), indicating minimal ester chain impact on receptor binding .
- Synthesis : Both esters serve as intermediates, but ethyl derivatives may offer slight solubility differences due to longer alkyl chains.
Methyl 2-(2-methylphenyl)acetate
- Structural Difference : 2-methylphenyl substituent (electron-donating) vs. 3-bromophenyl (electron-withdrawing).
- Biological Activity: OR1A1 Activation: EC₅₀ = 12.2–25.0 µM, nearly identical to this compound, suggesting substituent position (ortho vs. Electronic Effects: The bromine atom in the 3-bromophenyl variant may enhance metabolic stability or receptor interactions in other systems (e.g., tyrosine kinase inhibition) .
4-(3-Bromophenyl)aminoquinazolines
- Structural Difference: Quinazoline core with 3-bromophenylamino substituent.
- Biological Activity :
- EGFR Tyrosine Kinase Inhibition : IC₅₀ = 0.025–0.029 nM, demonstrating exceptional potency attributed to the 3-bromophenyl group’s electron-withdrawing nature and optimal steric fit in the ATP-binding pocket .
- SAR Insights : Substitution at the phenyl 3-position with bromine maximizes activity, as 2- or 4-substituted analogues show reduced potency .
Chalcone-Based Strobilurin Analogues (e.g., Compound 1l)
- Structural Difference : Incorporates (E)-3-(3-bromophenyl)acryloyl side chain.
- Biological Activity :
Data Table: Key Properties and Activities
Mechanistic Insights and SAR Trends
- Electron-Withdrawing Effects : The 3-bromophenyl group enhances binding in EGFR inhibitors by stabilizing charge interactions in the ATP-binding pocket .
- Steric Considerations : Meta-substitution optimizes spatial alignment with target receptors, as seen in quinazolines and histamine H1 agonists .
- Ester Chain Impact : Methyl vs. ethyl esters show negligible differences in OR1A1 activation but may influence solubility or metabolic stability in vivo .
Biological Activity
Methyl 2-(3-bromophenyl)acetate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromophenyl group attached to an acetate moiety. Its molecular formula is , with a molecular weight of approximately 229.07 g/mol. The bromine atom enhances the compound's reactivity, making it a candidate for various biological applications.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies demonstrate that this compound can inhibit the growth of these pathogens, suggesting its potential as a lead compound in antibiotic development.
Anticancer Activity
The compound has also been studied for its anticancer properties. A recent study highlighted its ability to induce apoptosis in cancer cell lines, with mechanisms involving the modulation of key signaling pathways related to cell survival and proliferation . The bromophenyl group is believed to play a crucial role in these interactions, enhancing the compound's efficacy against cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition is significant as it affects drug metabolism and pharmacokinetics, potentially leading to increased bioavailability of co-administered drugs.
- Interaction with Biological Targets : The bromophenyl group allows for interactions with various enzymes and receptors, modulating their activity. This interaction can lead to downstream effects on cellular signaling pathways that are critical in diseases like cancer .
Synthesis and Evaluation
A study conducted on the synthesis of this compound demonstrated a yield of 82.3% under optimized conditions using lithium diisopropylamide as a base in an inert atmosphere . The synthesized compound was subjected to various biological assays to evaluate its antimicrobial and anticancer activities.
Comparative Analysis
A comparative analysis with similar compounds reveals that this compound stands out due to its unique structural features which confer distinct biological activities:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
This compound | Bromophenyl group + acetate | Notable antimicrobial and anticancer properties |
Methyl 2-(4-bromophenyl)acetate | Para-substituted bromophenyl | Different substitution pattern affects reactivity |
Methyl 2-((3-bromophenyl)thio)acetate | Thioether + bromophenyl | Potential interactions with proteins in cancer pathways |
Q & A
Q. Basic Synthesis and Characterization
Q. Q1: What are the standard synthetic routes for preparing Methyl 2-(3-bromophenyl)acetate, and how are yields optimized?
Methodological Answer: The most common method involves esterification of 2-(3-bromophenyl)acetic acid (CAS 1878-67-7) using methanol or ethanol with acid catalysts like thionyl chloride (SOCl₂) or sulfuric acid. Key steps include:
- Dissolving the acid in methanol, adding SOCl₂ dropwise at 0–10°C, followed by reflux (80–85°C) for 2–15 hours .
- Yields typically exceed 95% when using SOCl₂ due to efficient removal of water via azeotropic distillation .
- Alternative routes include Dean-Stark traps for water removal in refluxing toluene, achieving similar yields .
Characterization: Confirm via NMR (δ 3.61 ppm for methoxy protons, 3.70 ppm for methylene protons) and LC-MS ([M+H] at m/z 229.0/231.0) .
Q. Advanced Synthesis: Handling Contradictory Yield Data
Q. Q2: Why do reported yields for esterification vary (88–98%), and how can researchers address this variability?
Methodological Answer: Discrepancies arise from:
- Catalyst choice: SOCl₂ gives higher yields (95–98%) compared to H₂SO₄ (88–95%) due to better protonation and activation of the carboxylic acid .
- Reaction time: Prolonged reflux (15 hours vs. 2 hours) improves conversion but risks side reactions (e.g., transesterification) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or aqueous workup (NaHCO₃ washing) minimizes impurities .
Recommendation: Optimize using SOCl₂ in methanol with 3-hour reflux, followed by vacuum distillation for >95% purity .
Q. Structural and Analytical Challenges
Q. Q3: How can researchers resolve ambiguities in structural confirmation, particularly distinguishing regioisomers?
Methodological Answer:
- X-ray crystallography: Resolves regiochemistry (e.g., para vs. meta substitution) but requires single crystals, which are challenging for liquids .
- Advanced NMR: -NMR and 2D techniques (HSQC, COSY) differentiate substitution patterns via coupling constants and carbon shifts. For example, meta-substituted aromatics show distinct splitting in NMR .
- High-resolution MS (HRMS): Confirms molecular formula (C₉H₉BrO₂, exact mass 228.9754) to rule out impurities .
Q. Mechanistic Insights in Organic Reactions
Q. Q4: What is the mechanistic role of this compound in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer: The bromine atom at the meta position enables palladium-catalyzed coupling with boronic acids. Key considerations:
- Catalyst system: Pd(PPh₃)₄ or Pd(dppf)Cl₂ in THF/water mixtures at 60–80°C .
- Substrate activation: Oxidative addition of Pd(0) to the C-Br bond precedes transmetallation with the boronic acid .
- Steric effects: The meta-bromo group reduces steric hindrance compared to ortho-substituted analogs, improving coupling efficiency .
Q. Applications in Medicinal Chemistry
Q. Q5: How is this compound utilized in synthesizing bioactive molecules?
Methodological Answer:
- Flurbiprofen derivatives: Serves as a precursor for (R)-Flurbiprofen methyl ester, a nonsteroidal anti-inflammatory drug (NSAID) with potential Alzheimer’s applications. React via hydrolysis to the free acid, followed by chiral resolution .
- Heterocyclic synthesis: Used in pyrazolo[1,5-a]pyrimidine and imidazo[1,2-a]pyrimidine scaffolds via condensation with amines (e.g., 3-(3-bromophenyl)-1H-pyrazol-5-amine) in o-xylene under acidic conditions .
Q. Stability and Storage Considerations
Q. Q6: What are the optimal storage conditions to prevent degradation of this compound?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to inhibit photodegradation and thermal decomposition .
- Solvent stability: Dissolve in anhydrous acetonitrile or DMSO for long-term stock solutions (>5 years stability) .
- Moisture control: Use molecular sieves (3Å) in storage containers to prevent hydrolysis .
Q. Troubleshooting Impurity Formation
Q. Q7: How can researchers mitigate byproducts like diesters or brominated side products during synthesis?
Methodological Answer:
- Control reaction stoichiometry: Use excess methanol (5:1 molar ratio vs. acid) to favor monoester formation .
- Low-temperature addition: Add SOCl₂ at 0°C to minimize exothermic side reactions (e.g., dimerization) .
- Purification: Employ flash chromatography (hexane:ethyl acetate, 4:1) to separate diesters (Rf ~0.9) from the monoester (Rf ~0.6) .
Q. Environmental and Safety Protocols
Q. Q8: What safety measures are critical when handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact (H303+H313+H333 hazards) .
- Waste disposal: Collect halogenated waste separately and incinerate via licensed facilities to prevent environmental release .
- Emergency response: For spills, neutralize with sodium bicarbonate and adsorb using vermiculite .
Q. Advanced Analytical Method Development
Q. Q9: How can researchers validate purity for GMP-compliant synthesis of this compound?
Methodological Answer:
- HPLC-DAD: Use a C18 column (5 µm, 250 mm) with acetonitrile/water (70:30) at 1 mL/min; monitor at 254 nm. Purity ≥98% is achievable with retention time ~8.2 minutes .
- Residual solvent analysis: GC-MS with headspace sampling detects methanol (<3000 ppm) and SOCl₂ derivatives (e.g., MeCl) .
- Elemental analysis: Confirm Br content (theoretical 34.8%) via ICP-MS to verify stoichiometry .
Q. Computational Modeling for Reaction Optimization
Q. Q10: How can DFT calculations guide the optimization of this compound in catalytic reactions?
Methodological Answer:
- Transition state analysis: Model Pd-catalyzed coupling reactions using Gaussian09 with B3LYP/6-31G* basis sets to identify energy barriers for C-Br bond activation .
- Solvent effects: Use COSMO-RS to predict solubility in THF/water mixtures, optimizing reaction media for cross-coupling .
- Steric maps: Generate Hirshfeld surfaces (CrystalExplorer) to assess steric hindrance at the meta position, correlating with experimental coupling efficiency .
Properties
IUPAC Name |
methyl 2-(3-bromophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-9(11)6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSSGHADTSRELG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471755 | |
Record name | Methyl 2-(3-bromophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150529-73-0 | |
Record name | Methyl 2-(3-bromophenyl)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150529-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(3-bromophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneacetic acid, 3-bromo-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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